molecular formula C127H201N35O49S3 B612298 Conantokin R

Conantokin R

Katalognummer: B612298
Molekulargewicht: 3098.4 g/mol
InChI-Schlüssel: MJQQZSPLVNQFRB-HHXUSTKESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Conantokin-R (Con-R) is a γ-carboxyglutamate (Gla)-containing peptide isolated from the venom of the fish-hunting cone snail Conus radiatus. It functions as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, a critical ligand-gated ion channel in the central nervous system involved in synaptic plasticity, learning, and memory . Con-R exhibits potent anticonvulsant activity in preclinical models, outperforming non-competitive NMDA antagonists like ifenprodil and dizocilpine (MK-801) in both efficacy and safety profiles. Its mechanism involves preferential inhibition of NMDA receptor subtypes containing NR2B and NR2A subunits (IC50 = 350 nM in cortical neurons), with minimal activity at AMPA or kainate receptors .

Structurally, Con-R comprises 25 amino acids, including four Gla residues critical for its helical conformation and receptor binding. A distinguishing feature is a short disulfide loop (3 amino acids between cysteine residues) lacking Gla residues within the loop . This contrasts sharply with other conantokins like conantokin-P, which has a 12-amino-acid disulfide loop containing two Gla residues .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: : Conantokin-R kann durch Festphasenpeptidsynthese (SPPS) synthetisiert werden. Diese Methode beinhaltet die sequentielle Zugabe von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Die Gamma-Carboxylglutamatreste werden durch posttranslationale Modifikationen eingeführt .

Industrielle Produktionsverfahren: : Die industrielle Produktion von Conantokin-R beinhaltet die Extraktion von Gift aus Conus radiatus, gefolgt von Reinigungs- und Charakterisierungsverfahren. Moderne chromatographische Verfahren werden eingesetzt, um Conantokin-R von anderen Giftkomponenten zu isolieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen: : Conantokin-R durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte

Wissenschaftliche Forschungsanwendungen

Neuropharmacology

Conantokin R's primary application lies in its role as an NMDA receptor antagonist. NMDA receptors are critical in synaptic plasticity and memory function, making them key targets for various neurological conditions. Con-R's ability to inhibit NMDA receptor-mediated excitatory postsynaptic currents suggests potential applications in:

  • Epilepsy : Con-R has shown anticonvulsant properties in animal models, indicating its potential for treating seizure disorders .
  • Neurodegenerative Diseases : Research indicates that con-R may be beneficial in managing conditions like Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis by mitigating excitotoxicity associated with these disorders .

Pain Management

Studies have highlighted conantokins' analgesic properties, positioning them as candidates for pain management therapies. Con-R has been shown to reduce pain responses in various preclinical models, suggesting its utility in treating chronic pain conditions .

Psychiatric Disorders

This compound may also play a role in addressing psychiatric conditions linked to NMDA receptor dysregulation. Its application could extend to treating anxiety, depression, and other mood disorders by modulating excitatory neurotransmission .

Table: Summary of Key Studies on this compound

Study ReferenceFocusFindings
NMDA AntagonismEstablished IC50 of 93 nM; superior potency compared to other conantokins.
Structural AnalysisRevealed conformational changes with divalent cations; increased alpha-helicity enhances stability.
Pain ManagementDemonstrated efficacy in animal models for pain relief; potential for chronic pain treatment.
NeuroprotectionShowed promise in reducing excitotoxicity linked to neurodegenerative diseases; effective against neuronal apoptosis.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Conantokins

Structural Variations

Table 1: Structural Features of Key Conantokins

Conantokin Source Species Sequence Length Disulfide Loop Size Gla Residues in Loop Key Structural Motifs
Con-R Conus radiatus 25 3 AA 0 Short loop, Gla<sup>3,4,7,10</sup>
Con-T Conus tulipa 21 None N/A Gla<sup>3,4,7,10</sup>, helical
Con-G Conus geographus 17 None N/A Gla<sup>3,4,7,10</sup>, α-helical
Con-P Conus purpurascens 24 12 AA 2 Long loop, Gla<sup>3,4,7,10,14</sup>
Con-Br Conus brettinghami 24 None N/A Tyr<sup>5</sup>, NR2D-selective
  • Con-R vs. Con-T : Con-R shares 70% sequence homology with conantokin-T (Con-T), differing by only one functionally critical residue (Ala<sup>13</sup> in Con-R vs. Leu<sup>13</sup> in Con-T). Both exhibit similar NMDA receptor inhibition profiles, preferring NR2B/A subunits, but Con-T shows weaker selectivity for NR2B over NR2A compared to Con-G .
  • Con-R vs. Con-G : Con-G (17 residues) lacks a disulfide bond and is highly NR2B-selective (IC50 = 30 nM), whereas Con-R’s broader subunit preference (NR2B ≈ NR2A > NR2C ≫ NR2D) may stem from its extended C-terminal region and disulfide loop .
  • Con-R vs. Con-P: Conantokin-P (Con-P) has a unique 12-amino-acid disulfide loop containing two Gla residues, a feature absent in Con-R. This structural divergence correlates with Con-P’s reduced potency at NR2C/D subtypes .

Subunit Selectivity and Pharmacological Profiles

Table 2: NMDA Receptor Subunit Selectivity of Conantokins

Conantokin NR2B NR2A NR2C NR2D Key Therapeutic Effects
Con-R +++ ++ + ± Anticonvulsant, neuroprotection
Con-G ++++ + ± Antinociceptive, low motor impairment
Con-T ++ ++ + Broad-spectrum seizure suppression
Con-Br + ± ++ +++ NR2D-preferring, unique pain pathways
  • NR2B Selectivity: Con-G and Con-R both inhibit NR2B-containing receptors, but Con-G’s shorter length and lack of a disulfide loop enhance its NR2B specificity. Con-G’s antinociceptive potency in inflammatory pain models is 20-fold higher than Con-T .
  • NR2D Selectivity : Con-Br exhibits unprecedented NR2D affinity due to a tyrosine residue at position 5 (Tyr<sup>5</sup>), whereas Con-R’s Val<sup>5</sup> reduces NR2D activity. Chimeric studies swapping N-terminal regions between Con-R and Con-Br confirmed that residues 1–9 dictate NR2D preference .

Therapeutic Implications

  • Anticonvulsant Efficacy : Con-R prevents sound-induced seizures in mice at lower doses (0.1–1 µg, i.c.v.) than MK-801, with minimal neurotoxicity. Its broad subunit inhibition may confer resilience against seizure spread .
  • Pain Management : While Con-G’s NR2B selectivity makes it superior for chronic pain, Con-R’s moderate NR2A activity could be advantageous in pathologies requiring dual subunit targeting, such as ischemic stroke .
  • Side Effect Profiles : Conantokins generally lack HERG channel off-target effects seen with small-molecule NR2B antagonists (e.g., ifenprodil), reducing cardiac toxicity risks .

Biologische Aktivität

Conantokin R (con-R) is a neuroactive peptide derived from the venom of the cone snail Conus radiatus. It is part of the conantokin family, which are known for their potent antagonistic effects on the N-methyl-D-aspartate receptor (NMDAR). This article delves into the biological activity of con-R, focusing on its mechanisms of action, potency, and implications for neurological research and therapeutics.

This compound is a 27-residue peptide characterized by the presence of gamma-carboxyglutamate (Gla) residues, which play a crucial role in its interaction with NMDARs. The peptide exhibits a unique structure that includes a single disulfide bond, contributing to its stability and activity.

Mechanism of Action:

  • Con-R acts as a non-competitive antagonist of NMDARs, inhibiting ion flow through the receptor channels primarily by binding to the glutamate site on NR2 subunits.
  • It has been shown to effectively block NMDA-induced calcium influx in neurons, which is critical for various neuronal signaling processes .

Potency and Selectivity

Research indicates that con-R possesses a high potency as an NMDAR antagonist. In assays measuring its effectiveness:

  • The IC50 value for con-R has been reported at approximately 93 nM , making it significantly more potent than other conantokins such as con-G and con-T .
  • Con-R displays selectivity for different NMDAR subunits, particularly favoring NR2A and NR2B subunits, which are crucial in mediating excitatory neurotransmission in the central nervous system .

Biological Effects

The biological activity of con-R extends beyond simple receptor antagonism. It has been implicated in various physiological processes:

  • Anticonvulsant Activity: Con-R has demonstrated efficacy in reducing seizure activity in animal models. Its protective index was noted to be 17.5 in audiogenic seizure models, indicating a strong potential for therapeutic use in epilepsy .
  • Neuroprotection: The peptide's ability to inhibit excessive calcium influx suggests a role in protecting neurons from excitotoxic damage associated with conditions like ischemia and neurodegenerative diseases .

Case Studies and Experimental Findings

Several studies have explored the effects of con-R on neuronal function:

  • Calcium Influx Studies: In cultured primary rat hippocampal neurons, con-R was shown to diminish NMDA-induced calcium influx effectively. This effect was consistent across various developmental stages of the neurons, indicating its potential utility in both immature and mature neuronal contexts .
  • Phosphorylation Effects: Con-R influences cAMP response element-binding protein (CREB) phosphorylation, which is vital for neuronal survival and plasticity. In immature neurons, it inhibited NMDA-mediated increases in phosphorylated CREB levels but did not affect these levels in mature neurons .
  • Behavioral Studies: In vivo studies have demonstrated that con-R induces sleep-like states in young mice while exhibiting hyperactive behavior in older specimens. These findings highlight age-dependent effects that could be critical when considering therapeutic applications .

Comparative Analysis of Conantokins

The following table summarizes key characteristics of various conantokins, including con-R:

Conantokin Length (Residues) IC50 (nM) Primary Target Subunits Notable Effects
This compound2793NR2A, NR2BAnticonvulsant, neuroprotective
Conantokin G17200NR2BPain relief, neuroprotection
Conantokin T19150NR2ACalcium influx inhibition

Q & A

Basic Research Questions

Q. What structural features of Conantokin-R influence its selectivity for NMDA receptor subunits?

  • Methodological Answer : Conantokin-R's selectivity is primarily dictated by its γ-carboxyglutamate (Gla) residues and their spatial arrangement. Gla residues coordinate divalent cations (e.g., Ca²⁺, Mg²⁺), inducing helical conformations critical for binding NMDA receptor subunits. NMR studies reveal that metal binding stabilizes α-helical structures, with Gla3, Gla4, Gla7, Gla10, and Gla14 forming cation-binding pockets . Mutagenesis of Gla residues in conantokin-G (a homolog) demonstrated reduced Mg²⁺ binding and disrupted helicity, highlighting their role in structural stability and receptor interaction .

Q. What experimental assays are standard for evaluating Conantokin-R's bioactivity?

  • Methodological Answer : Key assays include:

  • Electrophysiology : Measures inhibition of NMDA receptor-mediated currents in transfected HEK293 cells or primary neurons, using voltage-clamp techniques .
  • Calcium imaging : Quantifies NMDA receptor-mediated Ca²⁺ influx in neuronal cultures pre-treated with Conantokin-R .
  • Circular Dichroism (CD) : Monitors secondary structural changes (e.g., α-helix formation) upon metal ion binding .
  • NMR spectroscopy : Resolves solution-phase conformational dynamics, particularly metal-induced structural transitions .

Advanced Research Questions

Q. How can researchers resolve contradictions in Conantokin-R's binding affinity data across studies?

  • Methodological Answer : Contradictions may arise from:

  • Receptor subunit composition : Conantokin-R selectivity varies with NR2 subunit isoforms (e.g., NR2B vs. NR2D). Use subunit-specific transfected cell models and cross-validate with native neuronal subtypes .
  • Metal ion concentration : Ca²⁺ vs. Mg²⁺ concentrations alter peptide conformation. Standardize buffer conditions (e.g., 2 mM Ca²⁺ for physiological relevance) and report ion concentrations explicitly .
  • Post-translational modifications : Ensure synthetic peptides match native Gla residue carboxylation states via mass spectrometry .

Q. What computational strategies optimize Conantokin-R peptide variants for enhanced NMDA receptor subtype selectivity?

  • Methodological Answer :

  • Alanine scanning mutagenesis : Identifies critical Gla residues for binding. For example, Gla7 in con-G is essential for Mg²⁺-induced helicity .
  • Molecular dynamics (MD) simulations : Model peptide-receptor docking using NMR-derived structures (e.g., PDB entries) to predict binding interfaces. Validate with free-energy perturbation calculations .
  • Functional assays : Test designed variants in NR2B/NR2D-expressing systems to quantify selectivity ratios (IC₅₀ values) .

Q. How should researchers design experiments to analyze Conantokin-R's self-assembly under varying cation conditions?

  • Methodological Answer :

  • Precipitation assays : Monitor Ca²⁺-induced aggregation via turbidity measurements (OD₆₀₀) and compare with Mg²⁺ controls .
  • Disulfide cross-linking : Use Cys-substituted conantokin variants to trap parallel/antiparallel dimer conformations for structural analysis via X-ray crystallography .
  • Size-exclusion chromatography : Quantify oligomerization states under physiological cation concentrations .

Q. What are key challenges in interpreting Conantokin-R's metal-binding thermodynamics?

  • Methodological Answer :

  • Competing ion effects : Use chelators (e.g., EDTA) to isolate binding contributions of specific ions (Ca²⁺ vs. Mg²⁺) .
  • Entropy-enthalpy compensation : Employ isothermal titration calorimetry (ITC) to dissect thermodynamic parameters, complemented by hydrogen-deuterium exchange (HDX) mass spectrometry to monitor structural flexibility .
  • Mutagenesis validation : Replace Gla residues with non-carboxylated glutamates to quantify metal-binding energy losses .

Q. Methodological Design & Validation

Q. How to design a robust NMR study for Conantokin-R's metal-bound conformations?

  • Methodological Answer :

  • Sample preparation : Use synthetic peptides with verified Gla carboxylation (≥95% purity) and deuterated buffers for ¹H-¹⁵N HSQC experiments .
  • Temperature coefficients : Measure αNH proton chemical shifts across 5–35°C to identify hydrogen-bonded residues in helices .
  • Distance geometry calculations : Integrate NOE-derived distance restraints with molecular dynamics to resolve metal-coordination geometries .

Q. What criteria ensure reproducibility in Conantokin-R electrophysiology studies?

  • Methodological Answer :

  • Cell line validation : Use stable HEK293 lines expressing defined NMDA receptor subunits (e.g., NR1/NR2B) with qPCR confirmation .
  • Solution exchange protocols : Standardize peptide application times (e.g., 30-second perfusion) to minimize desensitization artifacts .
  • Data normalization : Report currents as % inhibition relative to baseline (agonist-only) and include positive controls (e.g., MK-801 for NMDA receptor blockade) .

Q. Advanced Structural Analysis

Q. How to integrate cryo-EM with NMR data for Conantokin-R-receptor complex modeling?

  • Methodological Answer :

  • Hybrid approach : Fit NMR-derived peptide conformations into cryo-EM density maps of NMDA receptors using flexible docking algorithms (e.g., HADDOCK) .
  • Validation : Cross-check predicted Gla-Ca²⁺ coordination distances with EXAFS spectroscopy .
  • Free-energy calculations : Use umbrella sampling to estimate binding affinities for modeled conformations .

Eigenschaften

IUPAC Name

2-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-carboxybutanoyl]amino]-4,4-dicarboxybutanoyl]amino]-4,4-dicarboxybutanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]propanoyl]amino]-3-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(4R,7S,10S,13S,16R)-13-(4-aminobutyl)-7-(2-amino-2-oxoethyl)-4-[[(2S)-1-[(2S)-2-carboxypyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]-6,9,12,15-tetraoxo-10-propan-2-yl-1,2-dithia-5,8,11,14-tetrazacycloheptadec-16-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4,4-dicarboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-oxopropyl]propanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C127H201N35O49S3/c1-15-57(8)93(116(192)142-62(13)96(172)145-69(24-16-19-36-128)99(175)137-51-89(167)144-83-52-213-214-53-84(113(189)157-82(43-63-29-31-64(163)32-30-63)117(193)162-40-23-28-85(162)126(210)211)158-109(185)80(48-86(132)164)156-115(191)92(56(6)7)159-104(180)71(148-112(83)188)26-18-21-38-130)161-111(187)81(49-87(133)165)155-108(184)78(46-67(122(202)203)123(204)205)152-102(178)72(27-22-39-136-127(134)135)147-95(171)60(11)140-105(181)75(42-54(2)3)151-106(182)76(44-65(118(194)195)119(196)197)150-98(174)59(10)138-94(170)58(9)139-100(176)74(35-41-212-14)149-101(177)70(25-17-20-37-129)146-97(173)61(12)141-114(190)91(55(4)5)160-110(186)79(47-68(124(206)207)125(208)209)154-107(183)77(45-66(120(198)199)121(200)201)153-103(179)73(33-34-90(168)169)143-88(166)50-131/h29-32,54-62,65-85,91-93,163H,15-28,33-53,128-131H2,1-14H3,(H2,132,164)(H2,133,165)(H,137,175)(H,138,170)(H,139,176)(H,140,181)(H,141,190)(H,142,192)(H,143,166)(H,144,167)(H,145,172)(H,146,173)(H,147,171)(H,148,188)(H,149,177)(H,150,174)(H,151,182)(H,152,178)(H,153,179)(H,154,183)(H,155,184)(H,156,191)(H,157,189)(H,158,185)(H,159,180)(H,160,186)(H,161,187)(H,168,169)(H,194,195)(H,196,197)(H,198,199)(H,200,201)(H,202,203)(H,204,205)(H,206,207)(H,208,209)(H,210,211)(H4,134,135,136)/t57-,58-,59-,60-,61-,62-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,91-,92-,93-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJQQZSPLVNQFRB-HHXUSTKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCCCN)C(C)C)CC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CCCCN)C(C)C)CC(=O)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C(=O)O)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C(=O)O)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C(=O)O)C(=O)O)NC(=O)[C@H](CC(C(=O)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C127H201N35O49S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3098.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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